molecular formula C15H20N4O2 B2384640 5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2415633-90-6

5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2384640
CAS No.: 2415633-90-6
M. Wt: 288.351
InChI Key: JJWGRQPPKCZNIS-UHFFFAOYSA-N
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Description

5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of pyrazole derivatives with appropriate amine and ketone precursors. One common method starts with the preparation of N-propargylated C-3 substituted pyrazoles, which are then reacted with different amine derivatives using cesium carbonate in methanol . The reaction conditions often involve refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as CDK2 by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific structural features and the presence of the azepane ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

CAS No.

2415633-90-6

Molecular Formula

C15H20N4O2

Molecular Weight

288.351

IUPAC Name

5-[3-(azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C15H20N4O2/c20-14(17-8-3-1-2-4-9-17)6-10-18-11-12-19-13(15(18)21)5-7-16-19/h5,7,11-12H,1-4,6,8-10H2

InChI Key

JJWGRQPPKCZNIS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CCN2C=CN3C(=CC=N3)C2=O

solubility

not available

Origin of Product

United States

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